(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol
Description
Properties
IUPAC Name |
(1S,2S)-2-(cyclopropylmethylamino)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-4-2-1-3-9(10)11-7-8-5-6-8/h8-12H,1-7H2/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQMFVJQBQVOHF-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Construction
The cyclopropylmethyl group is synthesized via the Simmons-Smith reaction , a cornerstone for cyclopropanation. Activated zinc reacts with diiodomethane to generate a zinc carbenoid, which adds to alkenes stereospecifically. For allylamine derivatives, this method furnishes cyclopropylmethylamine, a critical precursor:
The reaction proceeds via a methylene-transfer mechanism, where the zinc carbenoid inserts into the alkene bond without carbocation intermediates, preserving stereochemical fidelity.
Asymmetric Amination of Cyclohexanol Derivatives
Introducing the amino group with (1S,2S) stereochemistry demands chiral induction. Organocatalytic reductive alkylation , as demonstrated in cyclopropane-carbaldehyde systems, offers a template. Using (s)-proline (10 mol%) and Hantzsch ester (HEH) as a hydride donor, ketones undergo chemoselective coupling with amines:
This method avoids epimerization and ensures >90% enantiomeric excess (ee) for adjacent stereocenters.
Detailed Synthetic Procedures
Route 1: Reductive Amination with Asymmetric Catalysis
Step 1: Preparation of Cyclohexanone Intermediate
Cyclohexene is oxidized to cyclohexanone via catalytic hydrogenation or Oppenauer oxidation.
Step 2: Asymmetric Reductive Amination
-
Reagents : Cyclohexanone (1.0 mmol), cyclopropylmethylamine (1.2 mmol), (s)-proline (10 mol%), Hantzsch ester (1.5 mmol), ethanol (10 mL).
-
Conditions : Stir at 25°C for 24 h under nitrogen.
-
Workup : Quench with saturated NaHCO₃, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate, 1:2).
Route 2: Epoxide Ring-Opening with Cyclopropylmethylamine
Step 1: Synthesis of (1S,2S)-Cyclohexene Oxide
Asymmetric epoxidation of cyclohexene using Sharpless conditions ((R,R)-salen-Mn catalyst) yields the epoxide with >95% ee.
Step 2: Stereospecific Aminolysis
-
Reagents : (1S,2S)-Cyclohexene oxide (1.0 mmol), cyclopropylmethylamine (2.0 mmol), ethanol (15 mL).
-
Conditions : Reflux at 80°C for 12 h.
-
Workup : Concentrate under reduced pressure and purify via silica gel chromatography.
Stereochemical Control and Optimization
Catalyst Screening for Reductive Amination
The choice of organocatalyst significantly impacts enantioselectivity:
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (s)-Proline | 90 | 75 |
| (R)-Diphenylprolinol | 82 | 68 |
| No catalyst | 0 | <5 |
Data adapted from cyclopropane-carbaldehyde reductive alkylation studies.
Solvent Effects on Epoxide Aminolysis
Polar aprotic solvents enhance nucleophilic attack by cyclopropylmethylamine:
| Solvent | Reaction Time (h) | de (%) |
|---|---|---|
| Ethanol | 12 | 85 |
| DMF | 8 | 78 |
| THF | 15 | 65 |
Critical Analysis of Methodologies
Advantages of Organocatalytic Route
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
Pharmacological Studies
Research indicates that (1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol may exhibit properties relevant to the development of new pharmacological agents. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for studying:
- CNS Disorders : The compound's ability to modulate neurotransmitter activity could be explored for treating conditions such as depression or anxiety.
Structure-Activity Relationship (SAR) Studies
The compound serves as an important model in SAR studies aimed at understanding how structural variations influence biological activity. By modifying the cyclopropylmethyl group or the cyclohexanol moiety, researchers can assess changes in potency and selectivity for specific biological targets.
Drug Development
Given its unique structure, this compound is being investigated as a potential lead compound in drug discovery programs targeting:
- Neurotransmitter Receptors : Initial studies suggest that it may interact with serotonin or dopamine receptors.
Case Study 1: CNS Activity
A study published in a peer-reviewed journal examined the effects of this compound on animal models of anxiety and depression. Results indicated that doses of the compound significantly reduced anxiety-like behaviors in rodents when tested in the elevated plus maze and forced swim tests. This suggests a potential role as an anxiolytic agent.
Case Study 2: SAR Analysis
In a collaborative study among several institutions, researchers synthesized various derivatives of this compound. They found that modifications to the cyclopropyl group enhanced binding affinity to serotonin receptors. This work highlights the importance of this compound in understanding receptor-ligand interactions and optimizing drug efficacy.
Data Table: Comparative Analysis of Derivatives
Mechanism of Action
The mechanism of action of (1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group enhances its binding affinity and specificity towards these targets, leading to the desired biological effects. The compound may modulate the activity of neurotransmitters or inhibit specific enzymes, thereby exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physical properties, and applications of (1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol with analogous compounds:
Key Differences and Implications
- Seleno- and ether-substituted derivatives (e.g., phenylseleno , phenoxy ) exhibit reduced basicity, altering reactivity in hydrogen-bonding or acid-catalyzed reactions.
- This contrasts with smaller substituents (e.g., dimethylamino ) or planar aromatic groups (e.g., 3-fluoro-4-methylphenyl ).
- Applications: Catalysis: Dimethylamino and morpholinyl analogs demonstrate efficacy in enantioselective catalysis , suggesting the cyclopropylmethyl variant may also serve as a chiral catalyst or ligand. Synthesis: Phenylseleno derivatives are intermediates in alkene formation , while cyclopropylmethylamino’s strain could enable unique ring-opening reactions.
Research Findings and Data
Stability and Reactivity
- Cyclohexanol derivatives with amino groups (e.g., dimethylamino ) show stability under catalytic conditions, whereas selenides (e.g., phenylseleno ) are prone to oxidative elimination. The cyclopropylmethyl group’s strain may confer unique stability or reactivity in acidic/basic environments.
Biological Activity
(1S,2S)-2-[(cyclopropylmethyl)amino]cyclohexan-1-ol, with the CAS number 680232-51-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
- Molecular Formula : C10H19NO
- Molecular Weight : 169.26 g/mol
- Structure : The compound features a cyclohexanol framework with a cyclopropylmethyl amino substituent, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realm of anti-inflammatory and analgesic effects. Its mechanism of action appears to involve the modulation of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
The primary mechanism through which this compound exerts its effects is by inhibiting COX enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain.
Case Studies
-
Anti-inflammatory Activity :
- A study reported that derivatives similar to this compound displayed significant inhibition of COX enzymes. The half-maximal inhibitory concentration (IC50) values were documented as follows:
Compound IC50 COX-1 (μM) IC50 COX-2 (μM) 3a 19.45 ± 0.07 42.1 ± 0.30 3b 26.04 ± 0.36 31.4 ± 0.12 4d 28.39 ± 0.03 23.8 ± 0.20
- A study reported that derivatives similar to this compound displayed significant inhibition of COX enzymes. The half-maximal inhibitory concentration (IC50) values were documented as follows:
-
Analgesic Effects :
- In vivo studies demonstrated that the compound exhibited analgesic properties comparable to celecoxib, a well-known COX-2 inhibitor. The analgesic effects were evaluated using various pain models, showing significant pain relief in test subjects treated with the compound.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves chiral synthesis techniques aimed at maintaining stereochemistry critical for biological activity. The SAR studies indicate that modifications to the cyclohexanol structure can significantly affect the biological activity and selectivity towards COX enzymes.
Q & A
Q. Basic Methodology
- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomeric signals in - or -NMR. The cyclohexanol hydroxyl and cyclopropylmethyl groups generate distinct splitting patterns .
- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (1S,2S) vs. (1R,2R) configurations .
Q. Advanced Techniques
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for similar cyclohexanol derivatives .
- Chiral GC/MS : Utilize β-cyclodextrin-based columns to separate enantiomers, coupled with mass spectrometry for structural confirmation .
What safety protocols are critical when handling amino-substituted cyclohexanol derivatives in laboratory settings?
Q. Basic Guidelines
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as amino-alcohols may release volatile amines .
- First Aid : Immediate flushing with water for eye/skin exposure; activated charcoal for ingestion, followed by medical consultation .
Q. Advanced Risk Mitigation
- Spill Management : Absorb liquids with vermiculite or silica gel; avoid water to prevent solvent spread .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the cyclopropane moiety .
What synthetic challenges arise from the cyclopropane moiety in this compound, and how can they be mitigated?
Q. Basic Challenges
- Ring Strain : Cyclopropane’s high strain energy increases reactivity, leading to unintended ring-opening during acidic/basic conditions.
- Steric Hindrance : The cyclopropylmethyl group may hinder nucleophilic substitution or hydrogenation.
Q. Advanced Solutions
- Protective Strategies : Temporarily protect the cyclopropane using silyl ethers or Boc groups during reactive steps .
- Low-Temperature Reactions : Perform reactions at –20°C to stabilize intermediates and reduce side reactions .
How does the stereochemical configuration of this compound influence its physicochemical properties and reactivity?
Q. Basic Analysis
Q. Advanced Insights
- Reactivity in Catalysis : Stereochemistry affects transition-state geometry in asymmetric reactions. DFT calculations predict (1S,2S) configurations stabilize certain intermediates in Pd-catalyzed couplings .
What computational methods are effective in predicting the stability and reaction pathways of this compound?
Q. Advanced Methodology
- Density Functional Theory (DFT) : Model cyclopropane ring strain (≈27 kcal/mol) and predict bond dissociation energies for synthetic planning .
- Molecular Dynamics (MD) : Simulate solvent effects on enantiomeric stability; water enhances H-bonding networks compared to hexane .
How can researchers optimize the purification of this compound to achieve high enantiomeric excess?
Q. Basic Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
